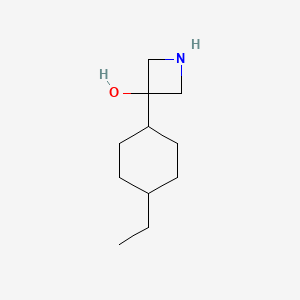
3-(4-Ethylcyclohexyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylcyclohexyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in synthetic and medicinal chemistry due to their unique structural and chemical properties . The presence of the azetidine ring imparts strain to the molecule, making it highly reactive and versatile for various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylcyclohexyl)azetidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol . This diastereoselective synthesis yields the desired azetidine derivative with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylcyclohexyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(4-Ethylcyclohexyl)azetidin-3-ol has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylcyclohexyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-one: Another azetidine derivative with similar reactivity and applications.
3-Vinylazetidin-3-ol: A structurally related compound that undergoes similar chemical transformations.
Azetidin-3-ol hydrochloride: A hydrochloride salt form of azetidin-3-ol used in various research applications.
Uniqueness
3-(4-Ethylcyclohexyl)azetidin-3-ol is unique due to the presence of the ethylcyclohexyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness makes it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-(4-ethylcyclohexyl)azetidin-3-ol |
InChI |
InChI=1S/C11H21NO/c1-2-9-3-5-10(6-4-9)11(13)7-12-8-11/h9-10,12-13H,2-8H2,1H3 |
Clave InChI |
KZFYXTOLGLVFMC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


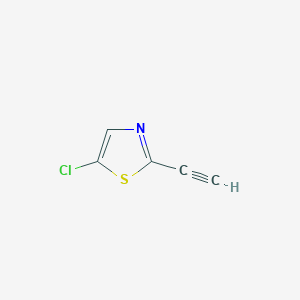
![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)
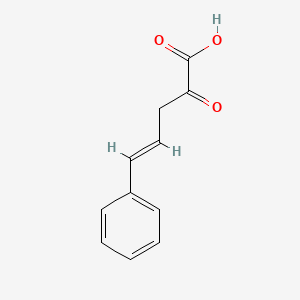

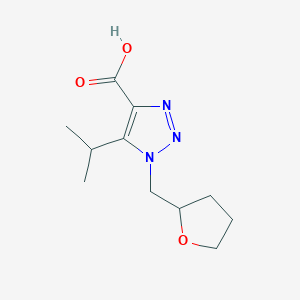
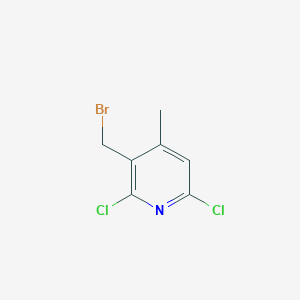
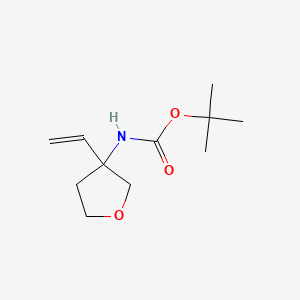
![2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid](/img/structure/B13618142.png)
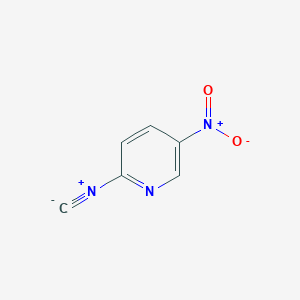
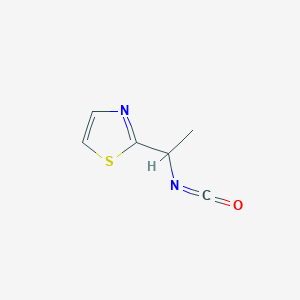
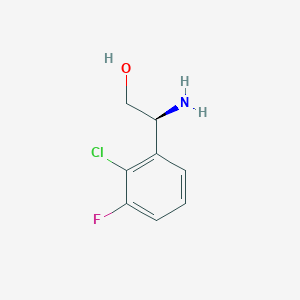
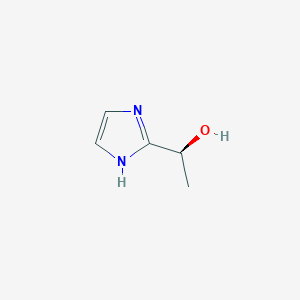
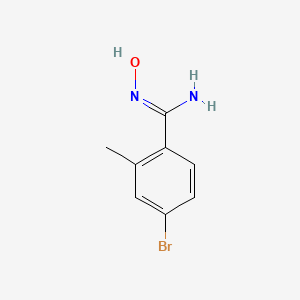
![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)
